BQS-481
説明
BQS-481 is a bioactive chemical compound classified as a kinesin-like protein KIF11 inhibitor, primarily used in in vitro studies for cancer research. Its primary applications include research in colorectal, breast, kidney, and liver cancers, where it modulates spindle dynamics during cell division, a critical mechanism in oncology therapeutics .
特性
IUPAC名 |
NONE |
|---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
製品の起源 |
United States |
類似化合物との比較
Market Positioning and Sales Trends
BQS-481 is part of a competitive landscape of KIF11 inhibitors, including BIND-267 , ALN-VSP , 4SC-205 , and others. Market reports highlight the following trends (2019–2031):
- Sales Growth : BQS-481 demonstrated steady sales growth from 2020–2025, though specific revenue figures are proprietary. Projections for 2025–2031 suggest it will maintain a stable market share in China, trailing compounds like ALN-VSP and 4SC-205 in sales volume .
- Competitors: Key developers include Novartis AG, Merck & Co., and Array BioPharma Inc., which also produce ALN-VSP and BIND-265. BQS-481’s market presence is smaller compared to these compounds, likely due to later entry or narrower therapeutic targeting .
Table 1: Market Overview of KIF11 Inhibitors (2020–2025)
| Compound | Primary Applications | Key Developers | Sales Growth Trend |
|---|---|---|---|
| BQS-481 | Colorectal, Liver, Breast Cancer | BenchChem, Array BioPharma | Moderate |
| ALN-VSP | Liver, Kidney Cancer | Alnylam Pharmaceuticals | High |
| 4SC-205 | Colorectal Cancer | 4SC AG | High |
| BIND-267 | Breast Cancer | Novartis AG | Moderate |
Table 2: Mechanistic and Clinical Differences
| Compound | Mechanism | Clinical Stage | Key Advantage | Limitation |
|---|---|---|---|---|
| BQS-481 | Spindle dynamics disruption | Preclinical | High purity (>98%) | Limited in vivo data |
| ALN-VSP | RNAi-mediated KIF11 + VEGF inhibition | Phase II | Dual targeting | Delivery challenges |
| 4SC-205 | ATP-competitive KIF11 binding | Phase II | High selectivity | Narrow therapeutic window |
| BIND-267 | Oral KIF11 inhibition | Phase I/II | Bioavailability | Hormone resistance issues |
Physicochemical and Pharmacokinetic Profiles
While structural data for BQS-481 are unavailable in the provided evidence, comparisons with similar boronic acid derivatives (e.g., CAS 1046861-20-4) suggest:
- Solubility : BQS-481’s DMSO solubility aligns with other KIF11 inhibitors, facilitating in vitro use but limiting in vivo applications without formulation adjustments .
- Stability : Shelf life (>5 years at -20°C) exceeds competitors like LH-025 and MK-8267, which require stricter storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
